molecular formula C13H20N4O2S B15113498 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine

Cat. No.: B15113498
M. Wt: 296.39 g/mol
InChI Key: XLXLOUOHKZQUOJ-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a cyclopropanesulfonyl group and an ethylpyrimidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced by reacting the piperazine intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Ethylpyrimidine Moiety: The ethylpyrimidine moiety can be synthesized separately and then coupled with the piperazine intermediate through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: The compound has shown promise in preclinical studies for the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine ring and a pyrimidine moiety but differs in the substituents attached to these rings.

    1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound contains a piperazine ring with different substituents and a different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-5-ethylpyrimidine

InChI

InChI=1S/C13H20N4O2S/c1-2-11-9-14-13(15-10-11)16-5-7-17(8-6-16)20(18,19)12-3-4-12/h9-10,12H,2-8H2,1H3

InChI Key

XLXLOUOHKZQUOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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